![molecular formula C7H9ClN2O B2477410 2-(2-Chloropyrimidin-5-yl)propan-2-ol CAS No. 110100-09-9](/img/structure/B2477410.png)
2-(2-Chloropyrimidin-5-yl)propan-2-ol
Overview
Description
2-(2-Chloropyrimidin-5-yl)propan-2-ol, commonly known as CPP, is an organic compound with a variety of uses in the laboratory and in scientific research. CPP is a colorless liquid with a sweet odor, and it is soluble in water, ethanol, and many organic solvents. It has a molar mass of 140.5 g/mol and a melting point of -20 °C. CPP has been used in various applications, including synthesis of other compounds, as a reagent in chemical reactions, and as a starting material for pharmaceuticals and other compounds.
Scientific Research Applications
- 2-(2-Chloropyrimidin-5-yl)propan-2-ol serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. Its reactivity and stability make it valuable for designing novel compounds .
- Scientists have screened ligands containing pyridine alkoxide moieties, including 2-(2-chloropyrimidin-5-yl)propan-2-ol , in conjunction with manganese (Mn) complexes for oxygen-evolution catalysis. These studies explore its potential in sustainable energy applications, such as water splitting for hydrogen production .
- In the realm of quantum mechanics, 2-(2-chloropyrimidin-5-yl)propan-2-ol has been investigated for its quantum tunneling behavior. Although it lacks certain symmetry axes, it can still exhibit rapid quantum tunneling motion, making it relevant for fundamental studies in quantum dynamics .
- Researchers explore the pharmacological properties of this compound. Its unique structure may interact with biological targets, making it a potential lead compound for drug discovery. Investigating its effects on enzymes, receptors, or cellular pathways could yield valuable insights .
- The chloropyrimidine moiety in this compound suggests potential applications in agrochemicals. Scientists investigate its pesticidal properties, herbicidal activity, or fungicidal effects. Understanding its mode of action could lead to safer and more effective crop protection strategies .
- Surface-functionalization applications benefit from compounds like 2-(2-chloropyrimidin-5-yl)propan-2-ol . Researchers use it to modify surfaces, enhance adhesion, or introduce specific chemical functionalities. Its stability and reactivity make it useful in coatings, adhesives, and other materials .
Catalysis and Organic Synthesis
Manganese Complexes for Oxygen Evolution
Quantum Tunneling Materials
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Surface Modification
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloropyrimidin-5-yl)propan-2-ol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
properties
IUPAC Name |
2-(2-chloropyrimidin-5-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-9-6(8)10-4-5/h3-4,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIAYBSASVOOJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropyrimidin-5-yl)propan-2-ol |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.